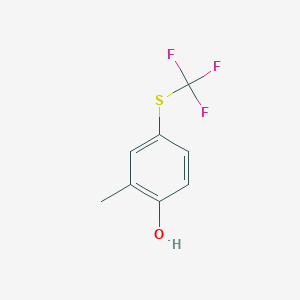

2-Methyl-4-(trifluoromethylthio)phenol

Description

Properties

IUPAC Name |

2-methyl-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFLBUCOJDWVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654255 | |

| Record name | 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-96-6 | |

| Record name | 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethylthio)phenol

Abstract

The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This functional group imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, often enhancing the efficacy and pharmacokinetic properties of bioactive compounds.[1] 2-Methyl-4-(trifluoromethylthio)phenol is a valuable substituted phenol that serves as a key building block for more complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, focusing on the most efficient and practical methodologies. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and practical considerations necessary for successful synthesis, purification, and characterization.

Strategic Approach: Retrosynthetic Analysis

A logical synthesis plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. For this compound, two primary strategic disconnections are evident:

-

Strategy A (Direct C-H Functionalization): The most efficient approach involves the direct installation of the "-SCF₃" group onto the aromatic ring of a readily available precursor, o-cresol. This disconnection relies on a regioselective electrophilic trifluoromethylthiolation reaction.

-

Strategy B (Multi-step Construction): A more classical, though often lower-yielding, approach involves building the trifluoromethylthio moiety on a pre-functionalized benzene ring through a series of steps, such as diazotization of an aminophenol followed by Sandmeyer-type reactions or nucleophilic substitution on a halo-phenol derivative.

This guide will focus primarily on Strategy A, as it represents the current state-of-the-art, offering high efficiency and operational simplicity.[2][3]

Core Methodology: Acid-Promoted Electrophilic Trifluoromethylthiolation

The direct functionalization of phenols with an electrophilic "SCF₃⁺" source is a powerful and highly regioselective method. A leading protocol, developed by Jereb and Gosak, utilizes N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) as a stable, easy-to-handle electrophilic reagent in the presence of a strong acid promoter.[2][3]

Reaction Scheme & Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The starting material, o-cresol, possesses two activating groups: the hydroxyl (-OH) and the methyl (-CH₃) group. Both are ortho, para-directing. The hydroxyl group is the stronger activator, and its directing effect dominates. Since the para position relative to the hydroxyl group is vacant and sterically accessible, substitution occurs exclusively at this position.

The proposed mechanism involves the protonation of the nitrogen atom of PhNHSCF₃ by triflic acid (TfOH).[2] This protonation increases the polarization of the N-S bond, generating a more potent sulfur electrophile ("SCF₃⁺" equivalent) that can be attacked by the electron-rich aromatic ring of o-cresol.[2] Experiments conducted in the presence of the radical scavenger TEMPO showed no inhibition of the reaction, providing strong evidence against a radical-mediated pathway.[2]

Causality Behind Experimental Choices

-

Choice of Substrate (o-cresol): This is the logical starting material as it already contains the required methyl group and the phenolic hydroxyl group in the correct relative positions.

-

Choice of Reagent (PhNHSCF₃): Unlike highly toxic and gaseous reagents like CF₃SCl, N-(trifluoromethylsulfanyl)aniline is a stable and manageable solid, making it suitable for non-specialized laboratories.[2]

-

Choice of Promoter (Triflic Acid - TfOH): While other acids like BF₃·Et₂O can be used, triflic acid was found to be the promoter of choice for less reactive phenols, ensuring high conversion and yield.[2][3] The acid's role is critical; it activates the electrophilic reagent to overcome the energy barrier for aromatic substitution.

-

Choice of Solvent (Dichloromethane - DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants without participating in the reaction. The reaction can be performed in non-dried DCM under a normal air atmosphere, highlighting its robustness.[2]

Detailed Experimental Protocol

The following protocol is adapted from the work of Jereb and Gosak (2015).[2]

Materials:

-

o-Cresol (1.0 mmol, 108.1 mg)

-

N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.3 mmol, 251.1 mg)

-

Triflic acid (TfOH) (1.3 mmol, 114 µL)

-

Dichloromethane (DCM) (10 mL)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of o-cresol (1.0 mmol) in dichloromethane (10 mL), add N-(trifluoromethylsulfanyl)aniline (1.3 equiv.).

-

Add triflic acid (1.3 equiv.) to the mixture.

-

Stir the resulting mixture at room temperature for approximately 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an additional 10 mL of dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of NaHCO₃, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the final product.

Data Summary

| Parameter | Value | Reference |

| Starting Material | o-Cresol | [2] |

| Reagent | PhNHSCF₃ | [2] |

| Promoter | Triflic Acid (TfOH) | [2] |

| Solvent | Dichloromethane (DCM) | [2] |

| Reaction Time | 14 hours | [2] |

| Temperature | Room Temperature | [2] |

| Isolated Yield | 81% | [2] |

| Product Appearance | Yellow, viscous liquid | [2] |

Alternative Synthetic Strategies

While direct electrophilic trifluoromethylthiolation is highly effective, other strategies exist, which may be relevant in specific contexts.

-

Multi-Step Synthesis from Nitroarenes: Classical approaches often start with nitrophenylsulfides. These routes can involve diazotization and subsequent functional group interconversions but are generally longer and less atom-economical.[4]

-

Palladium-Catalyzed Cross-Coupling: Methods involving the reaction of 4-chlorothiophenol with trifluoromethyl iodide in the presence of a palladium catalyst have been developed, offering an alternative for industrial-scale production.[5]

-

Radical Trifluoromethylthiolation: Photoredox catalysis can be used to generate the SCF₃ radical from sources like N-trifluoromethylthiosaccharin, which can then add to alkenes or participate in other radical transformations.[6] While powerful, achieving regioselectivity on a phenol ring can be more challenging compared to the electrophilic pathway.

Purification and Characterization

Purification

The primary method for purifying the product is flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and diethyl ether or hexane and ethyl acetate, is typically effective at separating the non-polar product from more polar impurities and starting materials.

Characterization

Confirmation of the product's identity and purity requires a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is a key identifier. The data reported for this compound is:

-

¹H NMR (500 MHz, CDCl₃): δ 2.26 (s, 3H, -CH₃), 5.07 (br s, 1H, -OH), 6.79 (d, J = 8.3 Hz, 1H, Ar-H), 7.38 (dd, J = 8.3, 1.8 Hz, 1H, Ar-H), 7.42 (d, J = 1.8 Hz, 1H, Ar-H).[2]

-

-

¹³C NMR: The carbon spectrum will show the aromatic carbons and the methyl carbon. The carbon attached to the SCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Based on analogous structures, the quaternary carbon of the CF₃ group is expected around δ 125-135 ppm (q, J ≈ 308 Hz), while the aromatic carbon attached to the sulfur will show a smaller quartet coupling.[7]

-

¹⁹F NMR: This is a definitive technique for confirming the presence of the -SCF₃ group. A single, sharp singlet is expected in the range of δ -40 to -45 ppm.[7]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (C₈H₇F₃OS, MW: 208.20 g/mol ).[8]

Experimental Workflow Visualization

The overall process from starting material to final, characterized product can be visualized as follows.

Safety Considerations

Professional laboratory safety practices are mandatory. The key hazards associated with the primary reagents are:

-

o-Cresol: Toxic if swallowed or in contact with skin.[9][10] Causes severe skin burns and eye damage.[9] Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]

-

Triflic Acid (TfOH): A very strong, corrosive acid. Causes severe skin burns and eye damage. Reacts violently with water. It should be handled with extreme care in a fume hood, using acid-resistant gloves and face shield.

-

N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃): While less hazardous than other trifluoromethylthiolating agents, it should be handled as a toxic and irritating compound. Avoid inhalation and skin contact.

All waste should be disposed of according to institutional and local environmental regulations.

Applications in Drug Development

The trifluoromethylthio group is highly prized in drug design for its ability to increase lipophilicity, which can improve a drug's ability to cross biological membranes.[1] Furthermore, its strong electron-withdrawing nature can enhance metabolic stability, leading to a longer half-life in the body.[1]

Phenolic compounds are a recurring motif in pharmaceuticals, acting as hydrogen bond donors/acceptors or as precursors for ether linkages.[11] Therefore, this compound is a valuable intermediate for synthesizing:

-

Active Pharmaceutical Ingredients (APIs): It serves as a building block for more complex molecules targeting a range of diseases.[12]

-

Agrochemicals: The SCF₃ group is also prevalent in modern herbicides, fungicides, and insecticides, where it enhances potency and environmental stability.[5][12]

The combination of the phenol, methyl, and trifluoromethylthio groups provides a scaffold with multiple points for further chemical modification, making it a versatile tool for creating libraries of compounds for biological screening.

References

-

Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103–3115. [Link]

-

Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of Aryl Trifluoromethyl Thioethers. Chinese Journal of Chemistry. [Link]

-

Hu, J., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3858–3861. [Link]

-

Pitrat, A., et al. (2020). Generation of the SCF3 Radical by Photoredox Catalysis: Intra- and Intermolecular Carbotrifluoromethylthiolation of Alkenes. ResearchGate. [Link]

-

Supporting Information for a relevant study. Source Not Specified. [Link]

-

Jouvin, K., Matheis, C., & Goossen, L. J. (2015). Synthesis of Aryl Tri‐ and Difluoromethyl Thioethers via a C-H‐Thiocyanation/Fluoroalkylation Cascade. Sci-Hub. [Link]

-

Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC, National Institutes of Health. [Link]

-

Supporting Information: Trifluoromethylation of Thiophenols and Thiols. The Royal Society of Chemistry. [Link]

-

Gouverneur, V., et al. (2019). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. RSC Publishing. [Link]

-

Safety Data Sheet: WES40. SasolTechData.com. [Link]

-

Cheng, Y., et al. (2020). Radical-initiated trifluoromethylthiolation of alkenes. ResearchGate. [Link]

-

Hong, X., et al. (2023). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. ResearchGate. [Link]

-

Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

o-Cresol - SAFETY DATA SHEET. Penta chemicals. [Link]

- Preparation of trifluoromethyl-substituted phenols and phenates.

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - o-Cresol. CDC. [Link]

-

4 Trifluoromethylthio Phenol Market Trends and Forecast. Facilities Management. [Link]

-

4-(Trifluoromethylsulfanyl)phenol. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. cymitquimica.com [cymitquimica.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Cresol [cdc.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. 4 Trifluoromethylthio Phenol Market Trends and Forecast Signal Strong Industry Expansion Supported by a 9.81% CAGR Through 2032 [facilitiesmanagement-now.com]

An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethylthio)phenol (CAS Number 709-96-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Trifluoromethylthio Moiety in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery and materials science. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention for its unique combination of properties. Its high lipophilicity, metabolic stability, and strong electron-withdrawing nature can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1] This guide focuses on a specific, valuable building block bearing this moiety: 2-Methyl-4-(trifluoromethylthio)phenol. While this compound serves primarily as a key intermediate, a thorough understanding of its synthesis, properties, and the broader implications of its structural motifs is essential for researchers looking to leverage its potential in the design of novel chemical entities.

Physicochemical and Spectroscopic Characterization

This compound is a yellow, viscous liquid at room temperature.[2] A comprehensive understanding of its chemical identity is paramount for its effective use and is established through a combination of analytical techniques.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 709-96-6 | [2] |

| Molecular Formula | C₈H₇F₃OS | [2] |

| Molecular Weight | 208.20 g/mol | [2] |

| Appearance | Yellow, viscous liquid | [2] |

Spectroscopic Profile

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, CDCl₃): δ 7.42 (d, J = 1.8 Hz, 1H), 7.38 (dd, J = 8.3, 1.8 Hz, 1H), 6.79 (d, J = 8.3 Hz, 1H), 5.07 (br s, 1H), 2.26 (s, 3H).[2]

-

¹³C NMR (125 MHz, CDCl₃): δ 156.3, 139.4, 136.0, 129.6 (q, J = 308.1 Hz), 125.3, 115.9, 114.7 (q, J = 1.7 Hz), 15.6.[2]

-

¹⁹F NMR (470 MHz, CDCl₃): δ -44.4 (s, SCF₃).[2]

-

-

Infrared (IR) Spectroscopy: Key stretches include 3409 cm⁻¹ (O-H), 1588, 1495, 1401 cm⁻¹ (aromatic C=C), and 1087 cm⁻¹ (C-F).[2]

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS: m/z calculated for C₈H₆F₃OS (M - H)⁻ 207.0097, found 207.0095.[2]

Synthesis and Mechanistic Considerations

The regioselective introduction of the trifluoromethylthio group onto a phenol ring is a key synthetic challenge. A highly efficient and selective method for the preparation of this compound involves the acid-promoted electrophilic trifluoromethylthiolation of 2-methylphenol.[2]

Recommended Synthetic Protocol: Electrophilic Trifluoromethylthiolation

This protocol is based on the work of Jereb et al. and offers excellent regioselectivity for the para-position.[2]

Materials:

-

2-Methylphenol (1.0 mmol)

-

N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.3 mmol)

-

Triflic acid (TfOH) (1.3 mmol)

-

Dichloromethane (DCM), non-dried (10 mL)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane and Diethyl ether for column chromatography

Procedure:

-

To a solution of 2-methylphenol in dichloromethane, add N-(trifluoromethylsulfanyl)aniline.

-

Add triflic acid to the mixture.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase with a 10% solution of NaHCO₃, followed by water.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a hexane-diethyl ether eluent system to yield this compound.

Causality of Experimental Choices:

-

Electrophilic Reagent: PhNHSCF₃ serves as a source of an electrophilic "SCF₃⁺" species. It is a relatively weak electrophile on its own.

-

Promoter: The strong Brønsted acid, triflic acid (TfOH), is crucial for activating the PhNHSCF₃ reagent. It is believed to protonate the nitrogen atom, leading to a greater polarization of the N-S bond and enhancing the electrophilicity of the sulfur atom.[2]

-

Regioselectivity: The reaction exhibits high para-selectivity on phenols with an unsubstituted para-position, such as 2-methylphenol. This is a classic example of electrophilic aromatic substitution, where the hydroxyl group is a strong ortho-, para-director. Steric hindrance from the methyl group at the 2-position likely disfavors ortho-substitution, leading to the preferential formation of the 4-substituted product.[2]

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the electrophilic trifluoromethylthiolation is a highly effective method, other strategies for the synthesis of related trifluoromethylthio phenols have been reported and could potentially be adapted. These often involve multi-step sequences starting from different precursors, such as nitrophenylsulfones or nitrochlorobenzenes, and may involve steps like methylation, chlorination, fluorination, and reduction.[3] Another approach involves the use of trifluoromethylating reagents like trifluoromethyl iodide with a suitable thiophenol in the presence of a catalyst.[4] However, for directness and regioselectivity for the target compound, the electrophilic addition to 2-methylphenol remains a superior strategy.

Applications in Drug Discovery and Development

While specific biological activities for this compound itself are not extensively reported in peer-reviewed literature, its value lies in its role as a structural motif and a key intermediate for the synthesis of more complex molecules. The trifluoromethylthio-phenol scaffold is of significant interest in medicinal chemistry.

The Role of the -SCF₃ Group

The trifluoromethylthio group is a bioisostere of other functionalities and imparts several desirable properties to a drug candidate:

-

Lipophilicity: The -SCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.[1]

-

Metabolic Stability: The strong carbon-fluorine bonds make the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[1]

-

Electron-Withdrawing Nature: The potent electron-withdrawing effect of the -SCF₃ group can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[1]

Potential Therapeutic Areas

Derivatives of trifluoromethylthio-phenols are explored in various therapeutic areas. For instance, the related compound 4-(trifluoromethylthio)phenol is an intermediate in the synthesis of toltrazuril, a coccidiostat used in veterinary medicine. Structural analogs containing the trifluoromethylphenyl moiety are also investigated for antibacterial, antifungal, and anticancer properties.[5] Given these precedents, it is plausible that derivatives of this compound could be investigated for a range of biological activities.

Analytical Methodologies

The accurate quantification and quality control of this compound are crucial for its application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a robust approach for the analysis of substituted phenols.

Illustrative HPLC Protocol:

-

Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to ensure good peak shape.

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., around 270-280 nm).

-

Quantification: Based on a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially for the identification of impurities. Due to the polarity of the phenolic hydroxyl group, derivatization may be necessary to improve chromatographic performance.

Illustrative GC-MS Protocol:

-

Derivatization (Optional): The phenolic hydroxyl group can be derivatized (e.g., by silylation) to increase volatility and reduce tailing.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split or splitless injection depending on the concentration.

-

Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Future Outlook and Conclusion

This compound is a valuable chemical entity, primarily serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is well-defined, and its physicochemical properties are well-characterized. The strategic importance of the trifluoromethylthio group in modulating the properties of bioactive molecules ensures that this and related compounds will continue to be of interest to researchers.

Future research could focus on exploring the direct biological activities of this compound and its simple derivatives, as well as developing a more comprehensive toxicological profile. The development of new synthetic methodologies that are even more efficient and sustainable will also be of interest. For drug development professionals, this compound represents a readily accessible starting material for the introduction of the valuable -SCF₃ pharmacophore, enabling the exploration of new chemical space in the quest for novel therapeutics.

References

-

PubMed. (2014, May 20). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. Retrieved from [Link]

-

MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Retrieved from [Link]

-

Jereb, M., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103-3115. DOI: 10.1039/c4ob02571a. Available from: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethylsulfanyl)phenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

PubMed. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-274. DOI: 10.1093/toxsci/69.1.265. Available from: [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3815158, 4-(Trifluoromethylsulfanyl)phenol. Retrieved January 20, 2026 from [Link].

-

ResearchGate. (n.d.). Acute and chronic toxicities of substituted phenols to rainbow trout (fry). Retrieved from [Link]

-

ResearchGate. (2025, August 10). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

Internet Archive. (n.d.). Full text of "Thermodynamics And Its Applications". Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

An In--Depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-4-(trifluoromethylthio)phenol

Abstract

This technical guide provides a comprehensive examination of 2-Methyl-4-(trifluoromethylthio)phenol, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethylthio (SCF₃) group onto a phenol scaffold imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable building block in modern drug discovery.[1][2] This document details the compound's molecular architecture, physicochemical characteristics, a validated synthesis protocol with mechanistic insights, and a thorough spectroscopic characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the properties of this versatile intermediate.

Physicochemical Properties and Molecular Structure

This compound is characterized by a phenol ring substituted with a methyl group at position 2 and a trifluoromethylthio group at position 4. The interplay between the electron-donating methyl group and the strongly electron-withdrawing and lipophilic trifluoromethylthio group governs its chemical reactivity and biological interactions.[3][4]

The trifluoromethylthio (SCF₃) moiety is a key functional group in medicinal chemistry, prized for its ability to enhance a molecule's membrane permeability and protect adjacent chemical bonds from enzymatic degradation, thereby improving metabolic stability. These attributes make compounds containing the SCF₃ group highly sought after in the development of new drugs and agrochemicals.[3][5]

Table 1: Key Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 709-96-6 | [6] |

| Molecular Formula | C₈H₇F₃OS | [6] |

| Molecular Weight | 208.20 g/mol | [6] |

| Appearance | Yellow, viscous liquid | [7] |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.26 (s, 3H), 5.07 (br s, 1H), 6.79 (d, J = 8.3 Hz, 1H), 7.38 (dd, J = 8.3, 1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H) | [7] |

Note: The CAS number 1546-83-4 was investigated but found to be unassigned to this specific compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be effectively achieved via a direct electrophilic trifluoromethylthiolation of 2-methylphenol. This method offers high regioselectivity and proceeds under relatively mild conditions.

Causality in Experimental Design

The chosen protocol involves the reaction of 2-methylphenol with an electrophilic trifluoromethylthiolating reagent, such as N-(Trifluoromethylthio)aniline (PhNHSCF₃), in the presence of a strong acid promoter like triflic acid (TfOH).

-

Substrate Choice : 2-Methylphenol (o-cresol) is an electron-rich aromatic system. The methyl group is an ortho-, para-director. While the ortho position is sterically hindered by the methyl group, the para position is highly activated and accessible, leading to the selective formation of the 4-substituted product.[8]

-

Reagent Selection : Electrophilic trifluoromethylthiolation reagents are designed to deliver the "SCF₃⁺" synthon. Reagents like PhNHSCF₃ are effective and have been demonstrated to work well with various phenol derivatives.[7][8]

-

Catalyst/Promoter : Strong acids like triflic acid (TfOH) are required to activate the electrophilic reagent and facilitate the electrophilic aromatic substitution reaction on the less reactive phenol substrates.[7][8]

-

Solvent : Dichloromethane (DCM) is an excellent choice as it is a non-coordinating, inert solvent that solubilizes the reactants without interfering with the reaction mechanism.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the trifluoromethylthiolation of phenols.[8]

-

Preparation : To a solution of 2-methylphenol (1 mmol) in dry dichloromethane (10 mL) in a round-bottom flask, add N-(Trifluoromethylthio)aniline (1.3 mmol).

-

Reaction Initiation : Add triflic acid (1.3 mmol) dropwise to the mixture at room temperature while stirring.

-

Reaction Monitoring : Stir the resulting mixture at room temperature for 14-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Wash the organic phase sequentially with a 10% aqueous solution of NaHCO₃ and then with water.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification : The crude product can be purified by flash column chromatography on silica gel to yield this compound as a yellow, viscous liquid.[7]

Synthesis Workflow Diagram

Caption: Electrophilic synthesis of the target compound.

Spectroscopic Characterization and Structural Elucidation

The molecular structure of this compound is unequivocally confirmed by spectroscopic analysis. The data provided is consistent with the assigned structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule:

-

δ 7.42 (d, J=1.8 Hz, 1H) : This small doublet corresponds to the proton at C5, which is ortho to the SCF₃ group and meta to the hydroxyl group.

-

δ 7.38 (dd, J = 8.3, 1.8 Hz, 1H) : This doublet of doublets is assigned to the proton at C3, which is ortho to the hydroxyl group and meta to the SCF₃ group.

-

δ 6.79 (d, J = 8.3 Hz, 1H) : This doublet represents the proton at C6, which is ortho to the methyl group.

-

δ 5.07 (br s, 1H) : A broad singlet characteristic of the acidic phenolic hydroxyl proton.

-

δ 2.26 (s, 3H) : A sharp singlet corresponding to the three protons of the methyl group.[7]

Other Spectroscopic Techniques

-

¹³C NMR Spectroscopy : Would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atoms would appear as a quartet due to C-F coupling.

-

¹⁹F NMR Spectroscopy : Would exhibit a singlet for the three equivalent fluorine atoms of the SCF₃ group.

-

Infrared (IR) Spectroscopy : Key absorption bands would include a broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-F stretches (~1000-1100 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) confirming the molecular weight of 208.20 g/mol .

Applications in Research and Drug Development

The unique electronic properties and lipophilicity imparted by the SCF₃ group make this compound and its derivatives valuable in medicinal chemistry and agrochemical research.

-

Scaffold for Bioactive Molecules : It serves as a key intermediate for synthesizing more complex molecules. The phenolic hydroxyl group can be readily functionalized, allowing for its incorporation into a wide range of potential drug candidates or pesticides.[4][5]

-

Modulation of Pharmacokinetic Properties : Incorporating this phenol derivative into a lead compound can enhance its lipophilicity, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The electron-withdrawing nature of the SCF₃ group can also increase the metabolic stability of the molecule.[3]

Role in Development Pipeline

Caption: Role as a building block in drug discovery.

Conclusion

This compound is a strategically important chemical intermediate whose molecular structure confers desirable properties for the development of novel pharmaceuticals and agrochemicals. A clear understanding of its synthesis, characterization, and the influence of its functional groups is essential for researchers aiming to exploit its potential. The methodologies and data presented in this guide provide a solid foundation for its application in advanced chemical research.

References

-

Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13, 3103-3115. Available at: [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information for Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry. Available at: [Link]

-

Fustero, S., et al. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. Available at: [Link]

-

Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-51. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. Retrieved January 7, 2026, from [Link]

-

PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2014). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Request PDF. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 461-84-7: 4-(Trifluoro methylthio)phenol | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Characterization of 2-Methyl-4-(trifluoromethylthio)phenol: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Methyl-4-(trifluoromethylthio)phenol, a molecule of interest in the fields of medicinal chemistry and materials science. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow for the unambiguous structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental methodologies, thereby ensuring scientific integrity and reproducibility.

Introduction: The Compound and the Analytical Imperative

This compound (Molecular Formula: C₈H₇F₃OS, Molecular Weight: 208.20 g/mol ) incorporates several key functional groups: a phenol, a methyl group, and a trifluoromethylthio ether. The trifluoromethylthio (-SCF₃) group is of particular interest in drug development for its ability to enhance metabolic stability and lipophilicity. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This guide demonstrates the synergistic power of multiple spectroscopic techniques to achieve an irrefutable structural confirmation.

The Integrated Spectroscopic Workflow

A robust structural elucidation relies not on a single technique, but on the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry yields the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity and chemical environment of each atom.

The Trifluoromethylthio Group: A Technical Guide to its Potent Electron-Withdrawing Effects in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the trifluoromethylthio (-SCF3) group has emerged as a substituent of profound interest, offering a unique confluence of potent electronic effects and significant lipophilicity. This guide provides a deep technical dive into the core electron-withdrawing properties of the -SCF3 group, its impact on molecular characteristics, and the experimental methodologies crucial for its application and analysis. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work.

Deconstructing the Electronic Influence of the -SCF3 Moiety

The remarkable electronic character of the trifluoromethylthio group is a direct consequence of its atomic composition and arrangement. The synergistic interplay between the highly electronegative fluorine atoms and the sulfur atom culminates in a powerful electron-withdrawing effect that can be dissected into its fundamental components: inductive and resonance effects.

The Dominance of the Inductive Effect (-I)

The primary driver of the -SCF3 group's electron-withdrawing nature is a formidable inductive effect. The three fluorine atoms, with their high electronegativity, create a strong dipole by pulling electron density away from the carbon atom of the trifluoromethyl unit. This electron deficiency is then propagated to the adjacent sulfur atom, which in turn withdraws electron density from the molecular scaffold to which it is attached. This effect is transmitted through the sigma (σ) bonds of the molecule.

A Suppressed Resonance Effect (+R)

While the sulfur atom in the -SCF3 group possesses lone pairs of electrons that could theoretically participate in resonance donation into an adjacent π-system (a +R effect), this phenomenon is significantly attenuated. The intense inductive pull of the trifluoromethyl group effectively reduces the availability of the sulfur's lone pairs for delocalization. Consequently, the inductive electron withdrawal overwhelmingly dictates the net electronic influence of the -SCF3 group.

Caption: Dominant Inductive vs. Suppressed Resonance Effects of -SCF3.

Quantifying the Electron-Withdrawing Strength: A Comparative Analysis

To contextualize the potency of the -SCF3 group, we can utilize Hammett parameters (σ), which provide a quantitative measure of a substituent's electronic influence on an aromatic ring. A more positive σ value indicates a stronger electron-withdrawing effect.

| Substituent | σm | σp |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -CF3 | 0.43 | 0.54 |

| -SCF3 | 0.40 | 0.50 |

| -SO2CF3 | 0.79 | 0.93 |

| -NO2 | 0.71 | 0.78 |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

This data underscores the significant electron-withdrawing power of the -SCF3 group, comparable to other well-established electron-withdrawing moieties. This property is pivotal in modulating the reactivity and physicochemical properties of a parent molecule.

Physicochemical Consequences of a Potent Electron-Withdrawing Group

The introduction of a -SCF3 group can profoundly alter a molecule's characteristics, a feature extensively leveraged in drug discovery and materials science.

-

Acidity and Basicity (pKa): The strong inductive withdrawal of the -SCF3 group can significantly impact the pKa of nearby functional groups. For instance, it will increase the acidity of a proximal carboxylic acid or phenol and decrease the basicity of a nearby amine. This modulation of ionization state is critical for receptor binding and pharmacokinetic profiles.

-

Lipophilicity: The -SCF3 group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to permeate biological membranes.[1][2] This is a crucial parameter in the design of orally bioavailable drugs.

-

Metabolic Stability: The electron-deficient nature of molecules bearing a -SCF3 group can render them less susceptible to oxidative metabolism.[1] This can lead to an increased in vivo half-life, a desirable attribute for many therapeutic agents.

Experimental Workflows: Synthesis and Characterization

A robust understanding of the -SCF3 group necessitates familiarity with its synthesis and the characterization of its electronic effects.

Synthesis of Aryl Trifluoromethyl Thioethers

The introduction of the -SCF3 group onto an aromatic scaffold is a common synthetic challenge. A variety of methods have been developed to achieve this transformation.[3][4]

Protocol: A General Procedure for the Synthesis of Aryl Trifluoromethyl Thioethers from Sodium Arylsulfinates

This transition-metal-free method offers an environmentally conscious approach.[4]

-

Reaction Setup: To a solution of sodium arylsulfinate (0.5 mmol) in anhydrous solvent, add TMSCF3 (Ruppert-Prakash reagent, 1.0 mmol).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Caption: Synthesis of Aryl Trifluoromethyl Thioethers Workflow.

Quantifying Electronic Effects: pKa Determination by UV-Vis Spectrophotometry

The impact of the -SCF3 group on the acidity or basicity of a molecule can be precisely measured by determining its pKa value using UV-Vis spectrophotometry. This method is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[5][6]

Protocol: pKa Determination of a Chromophoric Compound

-

Preparation of Buffers: Prepare a series of buffer solutions with precisely known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound of interest in a suitable solvent (e.g., DMSO).

-

Sample Preparation: In a 96-well microtiter plate, add a small, constant volume of the stock solution to each well containing the different buffer solutions. Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to minimize its effect on the pH.[5]

-

Spectroscopic Measurement: Measure the UV-Vis absorbance spectrum of each well over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.

-

pKa Calculation: Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. The pKa can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.[5]

The -SCF3 Group in Action: Applications in Drug Design

The unique electronic and physicochemical properties of the trifluoromethylthio group have made it a valuable tool in the design of novel therapeutics. Its incorporation can lead to enhanced potency, improved pharmacokinetic profiles, and increased metabolic stability.[7][8][9]

Examples of Bioactive Molecules Incorporating the -SCF3 Group:

While specific drug names containing the -SCF3 group are still emerging in the market, numerous promising candidates in preclinical and clinical development utilize this moiety to optimize their therapeutic potential.[8][10] The ability to fine-tune a molecule's properties with the -SCF3 group continues to make it an attractive feature in the design of next-generation pharmaceuticals.[11]

Conclusion

The trifluoromethylthio group stands out as a powerful and versatile substituent in the chemist's toolkit. Its dominant, electron-withdrawing inductive effect, coupled with its significant lipophilicity, provides a reliable means to modulate the electronic and physical properties of organic molecules. A thorough grasp of its fundamental principles and the experimental techniques for its implementation and characterization is essential for leveraging its full potential in the advancement of science, particularly in the realms of medicinal chemistry and materials science.

References

-

Synthesis of Aryl Trifluoromethyl Thioethers. Chinese Journal of Chemistry, 2015. [Link]

-

Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF. [Link]

-

Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters, 2021. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2012. [Link]

-

Spectrophotometric Determination of pKa of an Indicator. eGyanKosh. [Link]

-

Examples of bioactive molecules with a trifluoromethylthiolated group (SCF3). ResearchGate. [Link]

-

Experiment 5: Spectrophotometric Determination of Pka. Scribd. [Link]

-

UV-Vis Spectrometry, pKa of a dye. Course Hero. [Link]

-

Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Request PDF. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

-

Examples of SCF3 containing drugs. ResearchGate. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Organic Letters, 2025. [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Aryl Trifluoromethyl Thioethers [manu56.magtech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylthio (SCF3) Group: A Bioisostere for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethylthio (SCF3) group has emerged as a compelling bioisostere for a range of functional groups, prized for its unique electronic profile that significantly influences lipophilicity and metabolic stability. This guide provides an in-depth exploration of the SCF3 moiety, grounded in experimental evidence and practical methodologies for its application in drug discovery programs.

Understanding the Physicochemical Impact of the SCF3 Group

The trifluoromethylthio group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms. This strong inductive effect deactivates adjacent aromatic rings, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes. Unlike its ether analog, the trifluoromethoxy (OCF3) group, the SCF3 group possesses a unique combination of lipophilicity and electronic properties that sets it apart.

The lipophilicity of a functional group is often quantified by the Hansch-Leo parameter (π), which describes the contribution of a substituent to the partition coefficient (logP) of a parent molecule. The SCF3 group is highly lipophilic, with a π value for C6H5SCF3 of approximately 1.05 to 1.44. This positions it as one of the most lipophilic substituents in medicinal chemistry, significantly more so than the trifluoromethyl (CF3) group. This high lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching its biological target.

The following diagram illustrates the relationship between the SCF3 group's core properties and its downstream effects on drug-like characteristics.

Caption: Logical flow from core SCF3 properties to drug development impact.

Quantitative Comparison of Lipophilicity

The choice of a functional group during lead optimization is a multi-parameter decision. The table below provides a comparative summary of the Hansch-Leo parameter (π) for the SCF3 group and other commonly used fluorine-containing substituents and halogens, highlighting the significant lipophilicity of the SCF3 moiety.

| Substituent | Hansch-Leo Parameter (π) | Reference |

| -SCF3 | 1.05 - 1.44 | |

| -OCF3 | 1.04 | |

| -CF3 | 0.88 | |

| -I | 1.12 | |

| -Br | 0.86 | |

| -Cl | 0.71 | |

| -F | 0.14 |

Data presented is for substituents on a benzene ring.

Enhancing Metabolic Stability: The Role of the SCF3 Group

A primary challenge in drug development is engineering molecules that resist rapid metabolic breakdown, thereby ensuring sufficient exposure at the target site. The SCF3 group offers a distinct advantage in this regard. Its strong electron-withdrawing nature reduces the electron density of adjacent C-H bonds, particularly on aromatic systems, making them less favorable for hydroxylation by cytochrome P450 (CYP) enzymes, a major pathway for Phase I metabolism.

Furthermore, the sulfur-carbon bond in the SCF3 group is exceptionally stable and generally resistant to metabolic cleavage. This contrasts with other sulfur-containing functional groups that can be susceptible to oxidation.

Experimental Workflow: In Vitro Microsomal Stability Assay

To experimentally quantify the metabolic stability of a new chemical entity (NCE), the in vitro microsomal stability assay is a standard and informative method. This assay measures the rate at which a compound is metabolized by liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing a high concentration of CYP enzymes.

The following diagram outlines the typical workflow for this assay.

Caption: Workflow for an in vitro liver microsomal stability assay.

Step-by-Step Protocol for Microsomal Stability Assay

This protocol provides a self-validating system by including appropriate controls.

1. Reagent Preparation:

-

Test Compound (NCE) Stock: Prepare a 10 mM stock solution in DMSO.

-

Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Liver Microsomes: (e.g., human, rat, mouse): Thaw on ice immediately before use. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the CYP cofactor NADPH.

-

Stop Solution: Acetonitrile containing an internal standard (a compound with similar analytical behavior to the NCE but not present in the sample).

2. Incubation Procedure:

-

In a 96-well plate, add the NCE to the diluted microsome solution to achieve a final substrate concentration of 1 µM.

-

Include control wells:

-

Negative Control: NCE + heat-inactivated microsomes (to assess non-enzymatic degradation).

-

Positive Control: A compound with known metabolic instability (e.g., verapamil, testosterone) to validate the assay performance.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NRS to all wells.

3. Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from the incubation wells to a separate plate containing the cold stop solution. The 0-minute sample is taken immediately after adding the NRS.

4. Sample Analysis:

-

Centrifuge the sample plate to pellet the precipitated microsomal proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the peak area of the NCE relative to the internal standard at each time point.

5. Data Analysis:

-

Calculate the percentage of the NCE remaining at each time point relative to the 0-minute sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. By comparing the CLint of an SCF3-containing compound to its non-SCF3 analog, a direct quantitative measure of the group's stabilizing effect can be obtained.

Case Study: The Impact of SCF3 in Drug Candidates

The practical application of the SCF3 group is evident in several drug development programs. For example, in the development of selective androgen receptor modulators (SARMs), the introduction of an SCF3 group onto an aromatic ring has been shown to significantly improve metabolic stability compared to analogs containing other substituents. This enhanced stability is attributed to the deactivation of the aromatic ring towards oxidative metabolism, leading to improved pharmacokinetic profiles in preclinical studies.

Conclusion

The trifluoromethylthio (SCF3) group is a valuable addition to the medicinal chemist's toolkit. Its potent electron-withdrawing nature and high lipophilicity provide a unique handle to modulate the ADME properties of drug candidates. Specifically, the incorporation of an SCF3 group can significantly enhance metabolic stability by shielding metabolically labile positions from CYP-mediated oxidation. The experimental protocols outlined in this guide provide a robust framework for quantifying the impact of this important functional group, enabling data-driven decisions in the iterative process of drug design and lead optimization.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Zhang, X., He, Y., & Sui, Z. (2014). SCF3-Containing Compounds: A New Opportunity for Drug Design and Development. Current Topics in Medicinal Chemistry, 14(8), 994-1004. [Link]

The Rise of "CF3S+": A Technical Guide to Electrophilic Trifluoromethylthiolation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The trifluoromethylthio (SCF3) group has emerged as a critical structural motif in modern medicinal chemistry and agrochemical design. Its unique combination of high lipophilicity and strong electron-withdrawing character can profoundly enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability.[1][2] This guide provides an in-depth exploration of electrophilic trifluoromethylthiolation, a powerful strategy for the direct installation of the SCF3 moiety. We will dissect the evolution of "CF3S+" reagents, from early toxic and gaseous precursors to the development of stable, versatile, and commercially available compounds. Mechanistic underpinnings, practical experimental considerations, and a survey of applications will be discussed to provide researchers with a comprehensive understanding of this transformative methodology.

The Strategic Imperative for the Trifluoromethylthio Group

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design.[1][3][4][5][6] Among the various fluorinated substituents, the trifluoromethylthio (SCF3) group holds a privileged position. Its remarkable lipophilicity (Hansch parameter π = 1.44) significantly surpasses that of the trifluoromethyl (CF3) group, enhancing the ability of drug candidates to cross cellular membranes.[1][7] This property is particularly advantageous for central nervous system (CNS) targets, where penetration of the blood-brain barrier is a prerequisite for efficacy.[8] Furthermore, the strong electron-withdrawing nature of the SCF3 group can modulate the acidity of nearby functional groups and improve the metabolic stability of the parent molecule by shielding it from enzymatic degradation.[1][8][9]

Historically, the synthesis of trifluoromethylthiolated compounds was often arduous, relying on multi-step sequences or the use of hazardous reagents under harsh conditions.[1] The advent of direct electrophilic trifluoromethylthiolation, which conceptually involves the transfer of a "CF3S+" synthon to a nucleophilic substrate, has revolutionized the accessibility of this valuable functional group.

The Reagent's Journey: From Hazardous Gases to Benchtop-Stable Solids

The practical utility of electrophilic trifluoromethylthiolation is intrinsically linked to the properties of the reagent employed. The ideal reagent should be shelf-stable, safe to handle, and exhibit broad reactivity with a diverse range of nucleophiles under mild conditions.

Early Reagents: Pioneers with Practical Limitations

The earliest foray into electrophilic trifluoromethylthiolation utilized reagents like trifluoromethanesulfenyl chloride (CF3SCl).[7] While effective, its gaseous nature and high toxicity severely restricted its widespread adoption in synthetic laboratories.[7][10] This necessitated the development of more user-friendly alternatives.

The Yagupolskii-Umemoto Era: The Dawn of Stable Reagents

A significant breakthrough came with the development of S-(trifluoromethyl)diarylsulfonium salts by Yagupolskii and later expanded upon by Umemoto.[3][4][11] These reagents, such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, were among the first shelf-stable, crystalline solids capable of electrophilic trifluoromethylthiolation.[3] They demonstrated efficacy in trifluoromethylthiolating a range of nucleophiles, particularly thiols.[3]

Hypervalent Iodine Reagents: Expanding the Scope

Inspired by the success of hypervalent iodine reagents in electrophilic trifluoromethylation, researchers developed analogous reagents for trifluoromethylthiolation.[1][3] These compounds offered a new avenue for accessing the "CF3S+" synthon and further broadened the substrate scope of the reaction.

A Modern Toolbox: N-Trifluoromethylthioamides and Beyond

The quest for more reactive and versatile reagents led to the development of a new class of compounds based on an N-S bond. N-Trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide have emerged as highly effective and broadly applicable electrophilic trifluoromethylthiolating agents.[1][12][13][14] The enhanced electrophilicity of these reagents, attributed to the presence of two electron-withdrawing sulfonyl groups, allows for the trifluoromethylthiolation of a wider array of nucleophiles, including electron-rich arenes, under mild conditions.[12][13] The development of optically pure reagents, such as (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam, has enabled the asymmetric synthesis of chiral trifluoromethylthiolated compounds.[12]

Understanding the "How": Mechanistic Considerations

The mechanism of electrophilic trifluoromethylthiolation can vary depending on the reagent, substrate, and reaction conditions. While a comprehensive understanding is still evolving, several key pathways have been proposed and are supported by experimental and computational evidence.

Ionic Pathways: The Classic Electrophilic Attack

For many reactions involving electron-rich nucleophiles, a direct electrophilic attack is the operative mechanism. In the case of arene trifluoromethylthiolation, the reaction proceeds via a classic electrophilic aromatic substitution (SEAr) pathway, often requiring a Lewis or Brønsted acid activator to enhance the electrophilicity of the reagent.[1]

The reaction of styrenes with N-trifluoromethylthiodibenzenesulfonimide is proposed to proceed through the formation of a benzylic cation or a thiiranium intermediate, followed by proton elimination to yield the trifluoromethylthiolated alkene.[13]

Caption: Proposed ionic mechanism for the trifluoromethylthiolation of styrenes.

Radical Pathways: An Alternative Route

In some instances, evidence points towards the involvement of radical intermediates. Radical clock experiments and spin trapping studies have suggested that certain trifluoromethylthiolation reactions may proceed, at least in part, through a free radical process.[1] The homolytic cleavage of the S-CF3 bond in the reagent can generate a trifluoromethylthio radical (•SCF3), which then engages in subsequent reactions.

Caption: Generalized radical pathway for trifluoromethylthiolation.

Practical Applications and Experimental Protocols

The versatility of modern electrophilic trifluoromethylthiolating reagents has enabled the synthesis of a vast array of SCF3-containing molecules.

Trifluoromethylthiolation of Diverse Nucleophiles

A wide range of nucleophiles are amenable to electrophilic trifluoromethylthiolation, including:

-

C-Nucleophiles: Electron-rich arenes and heterocycles,[13][15] silyl enol ethers,[16] and β-keto esters.[1]

-

S-Nucleophiles: Thiols are readily converted to trifluoromethyl disulfides.[3][17][18][19]

-

O-Nucleophiles: Alcohols and phenols can be trifluoromethylthiolated, though sometimes require activation.[1]

-

N-Nucleophiles: Amines can also serve as nucleophiles in this transformation.[1]

Comparative Reactivity of Common Reagents

| Reagent Class | General Structure | Key Advantages | Typical Substrates |

| Yagupolskii-Umemoto | Ar2SCF3+ X- | Shelf-stable, crystalline solids | Thiols, some activated arenes |

| Hypervalent Iodine | ArI(SCF3)X | Good reactivity | Broad range of nucleophiles |

| N-Thioamides | R(SO2)2NSCF3 | Highly electrophilic, versatile | Electron-rich arenes, alkenes, ketones |

Experimental Protocol: Trifluoromethylthiolation of an Electron-Rich Arene

Reagents: N-Trifluoromethylthiodibenzenesulfonimide, electron-rich arene (e.g., N,N-dimethylaniline), triflic acid (catalyst), dichloromethane (solvent).

Procedure:

-

To a solution of the electron-rich arene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added triflic acid (0.1 mmol).

-

N-Trifluoromethylthiodibenzenesulfonimide (1.1 mmol) is added portion-wise over 5 minutes.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylthiolated arene.[1][13]

The Future of Electrophilic Trifluoromethylthiolation

The field of electrophilic trifluoromethylthiolation continues to evolve rapidly. Current research is focused on the development of even more efficient and selective reagents, the expansion of the substrate scope to include less reactive nucleophiles, and the application of this methodology in the synthesis of complex, biologically active molecules. The development of catalytic and asymmetric variants of these reactions remains a significant and exciting challenge.

Conclusion

Electrophilic trifluoromethylthiolation has matured into a powerful and indispensable tool for the modern synthetic chemist. The availability of a diverse toolbox of benchtop-stable reagents has democratized access to the valuable SCF3 group, paving the way for the discovery of new pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of the underlying principles of reagent design, reactivity, and mechanism will continue to drive innovation in this important area of fluorine chemistry.

References

-

A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]

-

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]

-

New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research. [Link]

-

Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide. Organic Letters. [Link]

-

Cu-Mediated Trifluoromethylation of Aromatic α-Diazo Esters by Yagupolskii-Umemoto's Reagent. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

State-of-the-Art in Electrophilic Trifluoromethylthiolation Reagents. ResearchGate. [Link]

-

Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]

-

Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry. [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O - trifluoromethylation of alcohols. Chemical Review and Letters. [Link]

-

Preparation of N-Trifluoromethylthiosaccharin: A Shelf- Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses. [Link]

-

Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent. The Journal of Organic Chemistry. [Link]

-

Recent Progress on Trifluoromethylthiolation of (Hetero)Aryl C–H Bonds with Electrophilic Trifluoromethylthiolating Reagents. The Journal of Organic Chemistry. [Link]

-

Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

-

Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. Molecules. [Link]

-

In situ generation of electrophilic trifluoromethylthio reagents for enantioselective trifluoromethylthiolation of oxindoles. Organic Letters. [Link]

-

Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanethiosulfonate. Angewandte Chemie International Edition. [Link]

-

Electrophilic trifluoromethylthiolation reagents. ResearchGate. [Link]

-

Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]

-

Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling. Organic Chemistry Frontiers. [Link]

-

A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. ResearchGate. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. [Link]

-

Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Chemistry – A European Journal. [Link]

-

ChemInform Abstract: Electrophilic Trifluoromethylthiolation of Thiols with Trifluoromethanesulfenamide. ChemInform. [Link]

-

Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. RSC Advances. [Link]

-

Electrophilic trifluoromethylsulfinylation of C/N/O nucleophiles via N‐trifluoromethylsulfinylphthalimide. ResearchGate. [Link]

-

Recent advances in trifluoromethylation of organic compounds using Umemoto’s reagents. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 5. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgsyn.org [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]